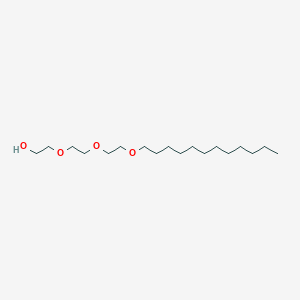

Triethylene glycol monododecyl ether

Description

Critical Packing Parameter (CPP) and Self-Assembly Predictions

The critical packing parameter (CPP), defined as $$ \text{CPP} = \frac{V}{A \cdot l} $$, where $$ V $$ is the surfactant tail volume, $$ A $$ is the headgroup area, and $$ l $$ is the tail length, governs C₁₂E₃'s self-assembly behavior. With a CPP of ~1.96, C₁₂E₃ favors lamellar phases ($$ L_\alpha $$) in bulk solutions, as its near-cylindrical molecular geometry allows efficient packing into bilayers. This contrasts with surfactants like C₁₂E₈ (CPP < 1/3), which form spherical micelles.

Table 1: CPP and Self-Assembly Structures of C₁₂E₃ and Related Surfactants

At graphite interfaces, C₁₂E₃ forms surface-anchored lamellae oriented perpendicular to the substrate, driven by alkyl chain adsorption along graphite symmetry axes. This behavior diverges from C₁₂E₅ and C₁₂E₈, which adopt hemicylindrical morphologies under similar conditions. Molecular dynamics simulations attribute this to the energy penalty of reorganizing C₁₂E₃'s compact headgroup into curved geometries.

Thermodynamic Models of Micellization and Phase Behavior

C₁₂E₃ exhibits a critical micelle concentration (CMC) of $$ 5.5 \times 10^{-5} \, \text{M} $$ at 25°C, with micellization free energies ($$ \Delta G_{\text{mic}} $$) of approximately -38 kJ/mol. Neutron scattering studies reveal that micelles transition from disordered bilayers to close-packed multilamellar vesicles (MLVs) under shear, with a dynamic phase diagram dependent on surfactant concentration (40–60 wt%) and temperature (20–60°C).

Table 2: Thermodynamic Parameters of C₁₂E₃ Micellization

Above the CMC, C₁₂E₃ forms stable $$ L_\alpha $$ phases, but shear rates >100 s⁻¹ induce MLV formation, characterized by a 30% increase in storage modulus ($$ G' $$). This shear-thickening behavior arises from the energy-driven reorientation of bilayers into vesicles, a process reversible upon cooling.

Interfacial and Bulk Adsorption Theories

At the air-water interface, C₁₂E₃ forms monolayers with a hydrocarbon chain tilt angle of 30°–40° and a headgroup thickness of 8–10 Å. Isotopic labeling studies using deuterated surfactants ($$ d $$-C₁₂E₃) show that the interfacial layer's full width at half maximum (σ) decreases from 20 Å to 15 Å as concentration approaches the CMC.

Mixed Surfactant Systems :

- C₁₂E₃/C₁₂E₈ mixtures : Frustration between triethylene and octaethylene glycol headgroups reduces chain conformational freedom, increasing monolayer rigidity by 20% compared to pure components.

- C₁₂E₃/SDS systems : Synergistic adsorption enhances interfacial water orientation by 10-fold, with DS⁻ ions exhibiting a binding free energy of -19 $$ k_B T $$ at C₁₂E₃-covered interfaces.

Table 3: Interfacial Parameters of C₁₂E₃ Monolayers

| Concentration (M) | σ (Å) | Surface excess (mol/m²) | Refractive index |

|---|---|---|---|

| $$ 1 \times 10^{-6} $$ | 20.2 | $$ 2.1 \times 10^{-6} $$ | 1.45 |

| $$ 5.5 \times 10^{-5} $$ | 15.7 | $$ 4.8 \times 10^{-6} $$ | 1.47 |

In bulk solutions, C₁₂E₃'s adsorption at graphite follows a substrate-mediated templating mechanism, where alkyl chains align along the graphite lattice to minimize interfacial energy. This results in epitaxial growth of lamellar domains, unlike the hemicylindrical structures formed by surfactants with larger headgroups (e.g., C₁₂E₂₃).

Propriétés

IUPAC Name |

2-[2-(2-dodecoxyethoxy)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38O4/c1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-22-18-16-21-14-12-19/h19H,2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMHSNTVILORFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058631 | |

| Record name | Triethylene glycol monododecyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3055-94-5 | |

| Record name | Triethylene glycol monododecyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3055-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003055945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-[2-[2-(dodecyloxy)ethoxy]ethoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylene glycol monododecyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-[2-(dodecyloxy)ethoxy]ethoxy]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURETH-3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F32E4CB0UJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Triethylene glycol monododecyl ether is typically synthesized through the reaction of dodecyl alcohol with triethylene glycol in the presence of an acid or base catalyst . The reaction involves the formation of an ether bond between the hydroxyl group of dodecyl alcohol and the terminal hydroxyl group of triethylene glycol .

Industrial Production Methods

In industrial settings, the production of this compound involves continuous processes where the reactants are fed into a reactor under controlled temperature and pressure conditions . The reaction mixture is then purified through distillation or other separation techniques to obtain the desired product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions

Triethylene glycol monododecyl ether can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the ether group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .

Applications De Recherche Scientifique

Food Industry Applications

Triethylene glycol monododecyl ether is primarily used as an emulsifying agent in food packaging materials. Research indicates that it can form nonvolatile migrates when reacted with maleic acid, which is relevant for assessing food safety in contact materials . Its ability to stabilize emulsions makes it valuable in products like sauces and dressings.

Case Study: Food Contact Materials

A study published in the Journal of Agricultural and Food Chemistry explored the migration of nonvolatile compounds from food contact materials containing this compound. The findings highlighted its effectiveness in maintaining the integrity of food products while ensuring safety standards are met .

Cosmetic and Personal Care Products

In the cosmetic industry, this compound serves as a surfactant and solubilizer in formulations such as shampoos, lotions, and creams. Its non-ionic nature allows it to blend well with various ingredients without causing irritation.

Application Examples:

- Emulsions : Used in creams to stabilize oil-water mixtures.

- Cleansers : Acts as a surfactant to enhance foaming properties.

Pharmaceutical Applications

This compound is utilized in pharmaceutical formulations for its ability to enhance the solubility of active ingredients. It is particularly effective in topical applications where penetration enhancement is required.

Case Study: Topical Formulations

Research has demonstrated that incorporating this compound into topical formulations improves drug delivery through the skin by modifying the permeability of lipid membranes . This application is crucial for developing effective transdermal systems.

Environmental Applications

This compound has been studied for its role in environmental science, particularly regarding its interactions with aquatic ecosystems. It has been shown to be toxic to aquatic life at certain concentrations, thus necessitating careful consideration during usage and disposal .

Case Study: Ecotoxicology

A study investigated the bioconcentration of this compound in carp (Cyprinus carpio), revealing significant uptake and potential ecological impacts when released into water bodies . This highlights the importance of assessing environmental risks associated with its use.

Industrial Applications

In industrial settings, this compound is employed as a wetting agent and dispersant in various formulations, including paints and coatings. Its ability to reduce surface tension enhances the application properties of these products.

Mécanisme D'action

The mechanism of action of triethylene glycol monododecyl ether involves its ability to reduce surface tension and form micelles in aqueous solutions . This property allows it to solubilize hydrophobic compounds and enhance the stability of emulsions . At the molecular level, it interacts with lipid bilayers and proteins, altering their structure and function .

Comparaison Avec Des Composés Similaires

Ethylene Glycol Monododecyl Ether (1 EO Unit)

- Structure : C₁₂ alkyl chain + 1 EO unit (C₁₄H₃₀O₂, MW: 254.39 g/mol).

- Foaming: Weakest foaming agent among glycol ethers. At 10 ppm, it has minimal impact on methyl diethanolamine (MDEA) foaming compared to triethylene and diethylene derivatives .

- Applications : Less commonly used in industrial foaming due to lower surfactant efficiency.

Diethylene Glycol Monododecyl Ether (2 EO Units)

- Structure : C₁₂ alkyl chain + 2 EO units (C₁₆H₃₄O₃, MW: 296.45 g/mol).

- Foaming: Second-highest contributor to MDEA foaming after triethylene glycol monododecyl ether. At 10 ppm, it increases foam stability by 30–40% .

- Applications : Found in cosmetics (7.13–9.26% peak area) and gas purification systems.

Pentaethylene Glycol Monododecyl Ether (5 EO Units)

- Structure : C₁₂ alkyl chain + 5 EO units (C₂₂H₄₆O₆, MW: 360.60 g/mol).

- Antimicrobial Activity : Used as a surfactant to reduce powdery mildew in agriculture .

- Physical Properties : Higher hydrophilicity than triethylene derivatives, leading to different formulation behaviors (e.g., larger vesicle sizes in lipid carriers) .

Hexaethylene Glycol Monododecyl Ether (6 EO Units)

- Structure : C₁₂ alkyl chain + 6 EO units (C₂₄H₅₀O₇, MW: 414.64 g/mol).

- Applications: Antimicrobial and antifungal agent; stabilizes nanomaterials and biodegradable polymers .

- Market Availability: Sold at $315/g (Santa Cruz Biotechnology), reflecting specialized industrial use .

Octaethylene Glycol Monododecyl Ether (8 EO Units)

Table 1: Comparative Properties of Glycol Monododecyl Ethers

Key Research Findings

Foaming Efficiency: this compound outperforms diethylene and ethylene derivatives in MDEA systems, increasing foam stability by 50–60% at 10 ppm .

Structural Impact : Increasing EO units enhance hydrophilicity and reduce lipid solubility, shifting applications from foaming (lower EO) to antimicrobials (higher EO) .

Market Trends: Triethylene derivatives dominate industrial foaming, while higher EO variants are niche products in pharmaceuticals and nanotechnology .

Activité Biologique

Triethylene glycol monododecyl ether (TGDDE), a non-ionic surfactant with the molecular formula C18H38O4, has garnered attention for its diverse biological activities and applications in various fields, including pharmaceuticals and biotechnology. This article provides a comprehensive overview of the biological activity of TGDDE, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.

- Molecular Weight : 318.49 g/mol

- Density : 0.9 g/cm³

- Boiling Point : 412 °C at 760 mmHg

- Hydrophilic-Lipophilic Balance (HLB) : TGDDE exhibits amphiphilic properties, allowing it to interact with both hydrophilic and hydrophobic environments, which is crucial for its role as a surfactant.

TGDDE functions primarily as a PEG-based linker in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents that utilize the ubiquitin-proteasome system to selectively degrade target proteins. The flexible structure of TGDDE enhances the positioning of binding domains, potentially increasing PROTAC activity and bioavailability .

Histamine Release from Mast Cells

Research indicates that TGDDE can induce histamine release from mast cells, suggesting immunomodulatory effects. Histamine is a biogenic amine involved in allergic responses and inflammation, indicating that TGDDE may play a role in modulating immune responses .

Applications in Drug Delivery

TGDDE's surfactant properties enhance the solubility of poorly soluble drugs, making it valuable in pharmaceutical formulations. Its ability to modify biological responses opens avenues for further research into its therapeutic potential .

Case Studies and Research Findings

-

Histamine Release Study :

- Objective : To investigate the effect of TGDDE on mast cell degranulation.

- Methodology : Rat peritoneal mast cells were exposed to varying concentrations of TGDDE.

- Results : Significant histamine release was observed at certain concentrations, indicating its potential as an immunomodulatory agent.

- PROTAC Development :

- Biodegradation Study :

Comparative Analysis

The following table summarizes key characteristics of TGDDE compared to related compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| This compound (TGDDE) | C18H38O4 | Non-ionic surfactant; PEG-based PROTAC linker |

| Triethylene glycol monohexyl ether | C12H26O3 | Shorter alkyl chain; primarily used in personal care |

| Polyethylene glycol dodecyl ether | C18H38O3 | Varies in molecular weight; common surfactant |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for quantifying Triethylene glycol monododecyl ether in complex matrices (e.g., environmental or biological samples)?

- Methodological Answer : Gas chromatography-mass spectrometry (GC/MS) is a validated approach, as demonstrated in studies analyzing firefighting foam formulations where this compound was detected at concentrations of 587 mg/kg. Calibration standards should account for matrix effects, and internal standards (e.g., deuterated analogs) are critical for accuracy .

Q. How can researchers optimize the synthesis of this compound to ensure high purity and controlled ethoxylation?

- Methodological Answer : Ethoxylation of dodecyl alcohol with ethylene oxide under controlled catalytic conditions (e.g., alkaline catalysts) is a standard method. Refer to US patents (e.g., US 4,223,163) for protocols ensuring narrow ethoxylate chain distribution. Post-synthesis purification via vacuum distillation or column chromatography is recommended to remove unreacted starting materials .

Q. What safety protocols are essential for handling this compound despite its classification as non-hazardous in some safety data sheets (SDS)?

- Methodological Answer : While SDSs classify it as non-hazardous, researchers should implement PPE (safety goggles, gloves, impervious clothing) and ensure adequate ventilation. Safety showers and eye wash stations must be accessible, as advised in exposure control guidelines .

Advanced Research Questions

Q. How do micellar structural transitions of this compound influence its application in drug delivery systems?

- Methodological Answer : Coarse-grained molecular dynamics simulations (e.g., for C12E5 analogs) reveal that micellar shape transitions (sphere-to-rod) occur at critical concentrations. Researchers should correlate aggregation numbers with concentration-dependent dynamic light scattering (DLS) data to optimize drug encapsulation efficiency .

Q. What factors contribute to contradictory data on the environmental persistence and toxicity of this compound across studies?

- Methodological Answer : Ecological data gaps (e.g., biodegradability, bioaccumulation) are noted in SDSs, leading to variability in assessments. Standardized OECD 301/310 biodegradation tests and Daphnia magna toxicity assays are recommended to resolve discrepancies .

Q. How can researchers address challenges in stabilizing this compound in aqueous formulations for long-term studies?

- Methodological Answer : Formulation stability is pH-dependent; maintain solutions at pH 5.0–7.0 (1% w/v) to prevent hydrolysis. Use antioxidants (e.g., BHT) and store at 4°C in amber vials to mitigate oxidative degradation. Monitor stability via HPLC-ELSD .

Data Contradiction Analysis

Q. Why do some studies report low toxicity for this compound, while related compounds (e.g., Triethylene glycol diglycidyl ether) show carcinogenic potential?

- Methodological Answer : Structural differences (e.g., glycidyl groups) significantly alter toxicity profiles. Researchers should conduct comparative in vitro assays (e.g., Ames test, cytotoxicity screening) to isolate structure-activity relationships and clarify mechanisms .

Experimental Design Considerations

Q. What parameters should be prioritized when designing experiments to study the soil mobility of this compound?

- Methodological Answer : Column leaching experiments with varying soil organic matter (SOM) content (e.g., 1–5%) and pH (4–8) are critical. Quantify eluates via LC-MS/MS and correlate results with log Kow values to model environmental fate .

Reference Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.